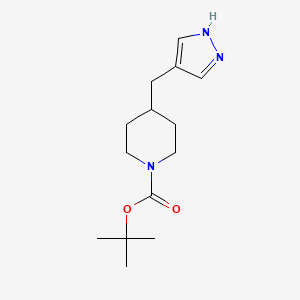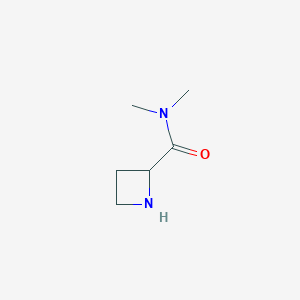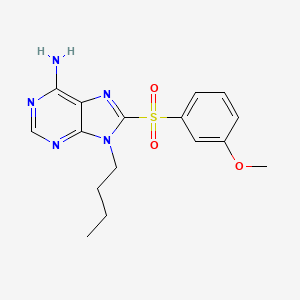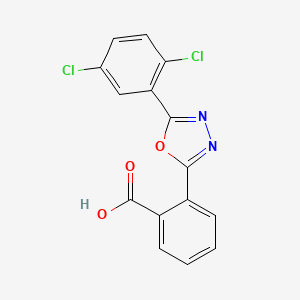
2-(5-(2,5-Dichlorophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-(2,5-Dichlorophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid is an organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic ring containing three carbon atoms, one nitrogen atom, and one oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(2,5-Dichlorophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 2,5-dichlorobenzohydrazide with 2-carboxybenzoic acid under acidic or basic conditions to form the oxadiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization, chromatography, or distillation to ensure high purity and quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-(2,5-Dichlorophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, such as hydrazines or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or quinones, while reduction can produce hydrazines or amines. Substitution reactions can result in various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
2-(5-(2,5-Dichlorophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. It is also studied for its reactivity and potential as a catalyst in various chemical reactions.
Biology: Researchers investigate the compound’s biological activity, including its potential as an antimicrobial, antifungal, or anticancer agent.
Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs or treatments for various diseases.
Industry: The compound is used in the production of specialty chemicals, polymers, and other industrial materials.
Wirkmechanismus
The mechanism of action of 2-(5-(2,5-Dichlorophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the accumulation or depletion of specific metabolites. Additionally, the compound’s structure allows it to interact with cellular membranes, potentially affecting membrane integrity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid
- 2-(5-(2,6-Dichlorophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid
- 2-(5-(2,5-Difluorophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid
Uniqueness
2-(5-(2,5-Dichlorophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid is unique due to the specific positioning of the dichlorophenyl group and the oxadiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of chlorine atoms enhances its reactivity and potential interactions with biological targets, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
59663-68-2 |
|---|---|
Molekularformel |
C15H8Cl2N2O3 |
Molekulargewicht |
335.1 g/mol |
IUPAC-Name |
2-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid |
InChI |
InChI=1S/C15H8Cl2N2O3/c16-8-5-6-12(17)11(7-8)14-19-18-13(22-14)9-3-1-2-4-10(9)15(20)21/h1-7H,(H,20,21) |
InChI-Schlüssel |
GAIBGHUYPWSJID-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)C3=C(C=CC(=C3)Cl)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)-N-methylmethanamine](/img/structure/B12932208.png)
![5,7-Dimethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B12932212.png)
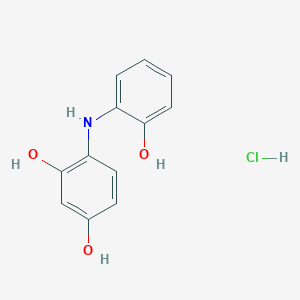
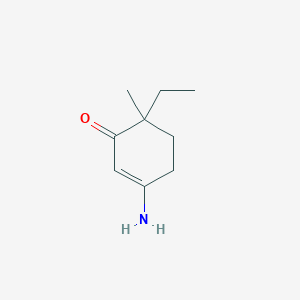
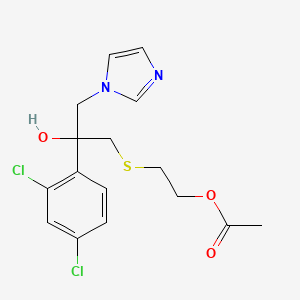
![3-(4-(4-Fluorophenyl)-5-(2-phenyl-1H-pyrrolo[2,3-b]pyridin-4-yl)-1H-imidazol-2-yl)propan-1-ol](/img/structure/B12932250.png)
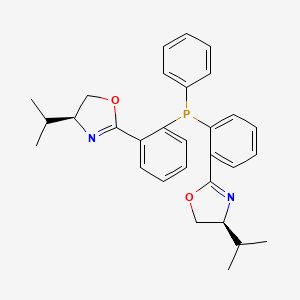
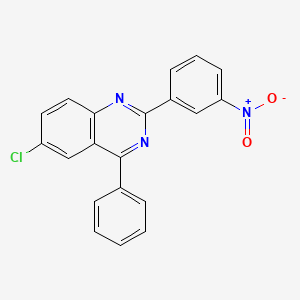
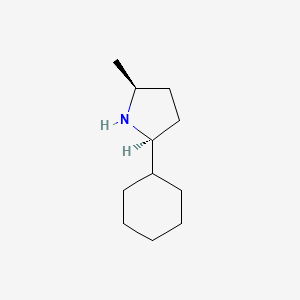
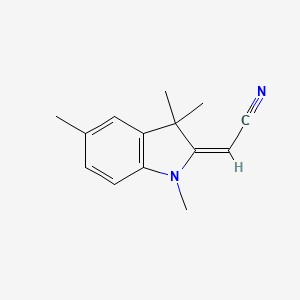
![5-(Trifluoromethyl)-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B12932273.png)
